Cas no 1797928-08-5 (3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde)
![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1797928-08-5x500.png)
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde
- EN300-1186759
- 1797928-08-5
- AKOS033602996
- Z1826957638
- 3-chloro-2H-pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
- インチ: 1S/C7H4ClN3O/c8-7-6-5(10-11-7)4(3-12)1-2-9-6/h1-3H,(H,10,11)
- InChIKey: WEYLWMYZJWDJQV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(C(C=O)=CC=N2)=NN1
計算された属性
- せいみつぶんしりょう: 181.0042895g/mol
- どういたいしつりょう: 181.0042895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 58.6Ų
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1186759-1.0g |
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
1797928-08-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1186759-50mg |
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
1797928-08-5 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehydeに関する追加情報
Exploring the Properties and Applications of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde (CAS No. 1797928-08-5)
The compound 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde (CAS No. 1797928-08-5) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This pyrazolo[4,3-b]pyridine derivative is characterized by the presence of a chloro substituent at the 3-position and a formyl group at the 7-position, making it a versatile intermediate for further chemical transformations.
In the context of drug discovery, 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules. Its pyridine and pyrazole moieties are known to interact with various biological targets, which explains the growing interest in this compound among medicinal chemists. Researchers are particularly intrigued by its potential to modulate enzyme activity and receptor binding, making it a candidate for the development of novel therapeutic agents.
The synthesis of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde typically involves multi-step organic reactions, including cyclization and functional group interconversion. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve the yield and purity of this compound. These innovations align with the current trends in green chemistry and sustainable manufacturing, which are hot topics in the scientific community.
Beyond pharmaceuticals, 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde has potential applications in material science. Its conjugated system and electron-rich heterocycles make it a candidate for organic electronic devices, such as OLEDs and photovoltaic cells. This versatility has led to increased searches for "pyrazolo[4,3-b]pyridine derivatives in electronics" and "heterocyclic aldehydes for optoelectronics," reflecting the compound's relevance in cutting-edge research.
Analytical characterization of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde is crucial for quality control and research purposes. Techniques like NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to confirm its structure and purity. The compound's stability under various conditions is also a subject of investigation, as it impacts storage and handling protocols.
In the agrochemical sector, derivatives of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde have shown promise as potential pesticides and herbicides. The chlorine atom in its structure is particularly noteworthy, as halogenated compounds often exhibit enhanced bioactivity. This has led to queries about "chloro-substituted pyrazolopyridines in agriculture" and "pyridine-based agrochemicals" in scientific databases.
The future of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde research appears bright, with ongoing studies exploring its mechanism of action and structure-activity relationships. Computational chemistry and molecular modeling are playing increasingly important roles in these investigations, enabling researchers to predict and optimize the compound's properties before synthesis. This approach aligns with the growing demand for "in silico drug design" and "AI-assisted chemical discovery," which are currently trending topics in the field.
As the scientific community continues to explore the potential of 3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde, its importance as a research tool and intermediate is expected to grow. The compound's unique combination of structural features and reactivity makes it a valuable asset in the toolkit of synthetic chemists and material scientists alike. With proper handling and application, this molecule may contribute to significant advancements in multiple scientific disciplines in the years to come.
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